![molecular formula C21H22FN3O B2464687 4-(1-butyl-1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one CAS No. 883648-21-3](/img/structure/B2464687.png)
4-(1-butyl-1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one
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Description
4-(1-butyl-1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one, also known as BF-2.649, is a synthetic compound that has been studied for its potential use in scientific research. This compound belongs to the class of benzimidazole derivatives and has been shown to have various biological activities.
Scientific Research Applications
PARP Inhibition for Cancer Therapy
4-(1-butyl-1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one is a key compound in the development of poly(ADP-ribose) polymerase (PARP) inhibitors. These inhibitors, such as A-966492, demonstrate high potency against PARP-1 enzyme and are effective in cancer therapies, including in melanoma and breast cancer models (Penning et al., 2010).
Neuroleptic Activities
Compounds related to this compound have been studied for their neuroleptic properties. Some of these compounds show neuroleptic activities comparable to haloperidol, a widely used antipsychotic (Sato et al., 1978).
properties
IUPAC Name |
4-(1-butylbenzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O/c1-2-3-12-24-19-7-5-4-6-18(19)23-21(24)15-13-20(26)25(14-15)17-10-8-16(22)9-11-17/h4-11,15H,2-3,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVNBIAKPPFMQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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